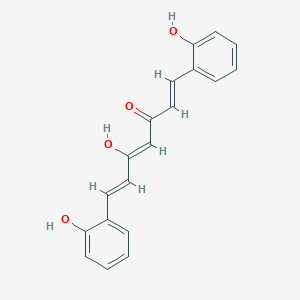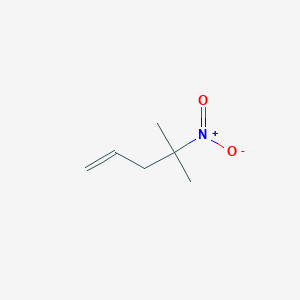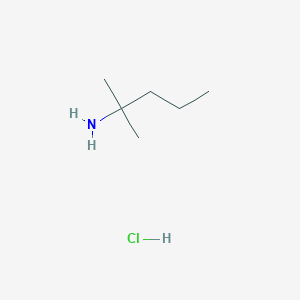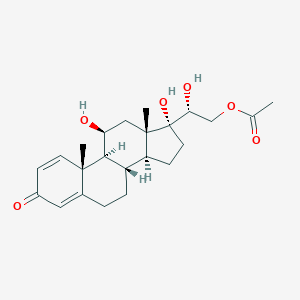
Salicylcurcumin
Übersicht
Beschreibung
Salicylcurcumin is a synthetic analog of curcumin, a natural polyphenol derived from the rhizomes of turmeric (Curcuma longa). This compound is characterized by the presence of ortho-hydroxyl groups on its phenolic rings, similar to salicylates . This compound has garnered attention due to its enhanced bioavailability and therapeutic potential compared to natural curcumin .
Wissenschaftliche Forschungsanwendungen
Medizin: Untersucht wegen seiner möglichen Antitumor-, Antidiabetika- und neuroprotektiven Wirkungen.
5. Wirkmechanismus
Salicylcurcumin entfaltet seine Wirkung über mehrere Mechanismen:
Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies ab, reduziert oxidativen Stress und verhindert Zellschäden.
Entzündungshemmende Wirkungen: Es moduliert entzündliche Signalwege, indem es wichtige Enzyme und Zytokine hemmt, die an der Entzündungsreaktion beteiligt sind.
Antitumoraktivität: Es induziert Apoptose in Krebszellen, indem es pro-apoptotische Signalwege aktiviert und die Zellproliferation hemmt.
Neuroprotektive Wirkungen: Es schützt Neuronen vor oxidativem Schaden und Entzündungen, was möglicherweise neurodegenerative Erkrankungen verhindert.
Wirkmechanismus
Curcumin, from which Salicylcurcumin is derived, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signaling molecules .
Safety and Hazards
Salicylcurcumin should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Research on curcumin and its analogs like Salicylcurcumin is ongoing, with a focus on improving bioavailability for effective use in various biomedical applications . This includes the development of novel synthetic curcumin formulations and analogs, and the use of nanotechnology for drug delivery . Future research directions include further exploration of the therapeutic potentials of this compound and its applications in the prevention and treatment of various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salicylcurcumin can be synthesized through a multi-step process involving the condensation of salicylaldehyde with acetylacetone in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions typically involve:
Condensation: Salicylaldehyde and acetylacetone are reacted in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization under acidic conditions.
Oxidation: The final step involves oxidation using an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Salicylcurcumin durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophilen Reagenzien wie Halogene und Nitrierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Wichtige Produkte:
Oxidationsprodukte: Chinone und andere oxidierte Derivate.
Reduktionsprodukte: Reduzierte Formen von this compound mit veränderten biologischen Aktivitäten.
Substitutionsprodukte: Verschiedene substituierte Derivate mit potenziellen therapeutischen Anwendungen.
Vergleich Mit ähnlichen Verbindungen
Salicylcurcumin wird mit anderen Curcuminanalogen verglichen, wie zum Beispiel:
Bisdemethoxycurcumin: Fehlende Methoxygruppen an beiden Phenolen, ähnlich wie bei this compound, jedoch unterschiedliche Positionen der Hydroxylgruppen.
Desmethoxycurcumin: Enthält eine Methoxygruppe und eine Hydroxylgruppe an den phenolischen Ringen.
Tetrahydrocurcumin: Ein hydriertes Derivat von Curcumin mit verbesserter Stabilität und Bioverfügbarkeit.
Einzigartigkeit von this compound: Die einzigartige Struktur von this compound mit ortho-Hydroxylgruppen verstärkt seine antioxidativen und entzündungshemmenden Eigenschaften im Vergleich zu anderen Curcuminanalogen. Diese strukturelle Modifikation verbessert auch seine Bioverfügbarkeit und sein therapeutisches Potenzial .
Eigenschaften
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTJEXHNRBHKKK-QHVQDVIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding Salicylcurcumin's activity?
A1: The research paper "Curcumin analogue inhibits lipid peroxidation in a freshwater teleost, Anabas testudineus (Bloch)—an in vitro and in vivo study" [] investigates the antioxidant potential of a curcumin analogue. While the paper doesn't specifically name the analogue as this compound, it explores the effects of a curcumin analogue on lipid peroxidation, a process involving free radical damage to lipids. The study found that this curcumin analogue exhibited significant antioxidant activity by inhibiting lipid peroxidation in both in vitro and in vivo settings using a freshwater fish model. This suggests potential applications of this curcumin analogue in mitigating oxidative stress.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















